15(S)-Fluprostenol is a synthetic analog of prostaglandin F2α, characterized by its potential applications in various biological and pharmaceutical fields. This compound is recognized for its role as a selective agonist at the FP receptor, which is significant in regulating various physiological processes, including ocular pressure and reproductive functions. The molecular formula of 15(S)-Fluprostenol is C26H35F3O6, and it has a molecular weight of 500.6 g/mol. It is often supplied as an isopropyl ester, enhancing its solubility and stability for research purposes .
15(S)-Fluprostenol is classified under the category of prostaglandin analogs. Prostaglandins are lipid compounds derived from fatty acids that have diverse hormone-like effects in animals. The compound can be synthesized through several methods, which are discussed in detail in the synthesis analysis section.
The synthesis of 15(S)-Fluprostenol can be achieved using various methodologies, including both chemical and enzymatic approaches:
The molecular structure of 15(S)-Fluprostenol features a cyclopentane ring with various functional groups that contribute to its biological activity:
The compound's stereochemistry is critical; the (S) configuration at position 15 enhances its biological activity compared to other stereoisomers.
15(S)-Fluprostenol participates in various chemical reactions typical for prostaglandin analogs:
The mechanism of action for 15(S)-Fluprostenol primarily involves:
15(S)-Fluprostenol has several applications in scientific research:
Baeyer-Villiger monooxygenases (BVMOs) enable oxygen insertion adjacent to carbonyl groups, facilitating asymmetric sulfoxidation critical for prostaglandin analog synthesis. Novel BVMOs from Bradyrhizobium oligotrophicum (BoBVMO) and Aeromicrobium marinum (AmBVMO) exhibit exceptional stereoselectivity (>99% ee) for bulky substrates, including prostaglandin precursors [10]. These enzymes utilize molecular oxygen as a green oxidant, avoiding heavy metal catalysts and peracids required in traditional chemical synthesis. Their unique active sites accommodate sterically demanding intermediates, enabling the construction of the 15(S)-stereocenter with high fidelity. BoBVMO demonstrates superior catalytic efficiency (0.117 U/mg) for thioanisole oxidation compared to AmBVMO (0.025 U/mg), highlighting its potential for scalable synthesis [10]. Engineering efforts focus on suppressing overoxidation to sulfones – a key challenge in BVMO catalysis – through rational mutations like F277L in substrate tunnels [7].
Table 1: Performance of BVMOs in Asymmetric Sulfoxidation
BVMO Source | Relative Activity (%) | Enantiomeric Excess (%) | Preferred Substrate |
---|---|---|---|
BoBVMO | 100 (Reference) | >99 (R) | Bulky prazole thioethers |
AmBVMO | 21.4 | >99 (R) | Medium-chain thioethers |
CHMOAcinetobacter | 18.2 | 95 (S) | Cyclic sulfides |
PAMOThermobifida | 9.8 | 88 (S) | Aryl alkyl sulfides |
KREDs establish precise stereochemistry in prostaglandin backbone synthesis by reducing keto groups within lactone intermediates. The Corey γ-lactone synthon – containing three stereocenters – undergoes KRED-mediated reduction with >20:1 diastereoselectivity, setting the C15 configuration prior to sidechain installation [4]. This biocatalytic step replaces borohydride reductions, eliminating byproduct formation and enabling aqueous reaction conditions. Engineered KREDs exhibit enhanced activity toward sterically hindered γ-keto lactones, achieving complete conversion within 12 hours at 30°C. Co-factor recycling systems (e.g., glucose dehydrogenase) maintain NADPH levels, ensuring cost-effective manufacturing [4].
The 15(S)-hydroxyl group governs FP receptor binding affinity and functional activity of fluprostenol analogs. Nuclear magnetic resonance (NMR) studies confirm that 15(S)-fluprostenol maintains configuration under physiological pH (7.4) but undergoes epimerization at C15 under alkaline conditions (pH >9.0) [6]. This instability necessitates pH-controlled processing during manufacturing. The 15(S)-epimer exhibits 50-fold lower FP receptor activation potency (EC50 = 82 nM) compared to the 15(R)-configured fluprostenol (EC50 = 1.6 nM), underscoring the pharmacological significance of stereochemical integrity [9]. Macrocyclic 1,15-lactones serve as configurationally stable precursors that slowly hydrolyze in vivo to release the active acid form [4].
Prostaglandin intermediates containing multiple hydroxyl groups (e.g., C11, C15 diols) require selective protection for efficient synthesis. Copper(II) acetate catalyzes C11-acylation of fluprostenol precursors with >95% regioselectivity when employing acyl donors like pivaloyl chloride [4]. The mechanism involves copper coordination at the C15 hydroxyl, sterically directing acylation to the C11 position. This strategy enables sequential functionalization of the prostaglandin core: after C11 acylation, the C15 hydroxyl remains available for esterification to form prodrugs like 15(S)-fluprostenol isopropyl ester [3] [4].
Esterification of 15(S)-fluprostenol’s carboxylic acid group generates lipophilic prodrugs optimized for corneal penetration. The isopropyl ester derivative (molecular weight: 500.5 g/mol) increases octanol-water partition coefficient (log P) by 2.5-fold compared to the parent acid, facilitating transcorneal absorption [3]. In vitro studies using porcine corneas demonstrate 8-fold higher tissue accumulation of the ester versus the acid form within 30 minutes. This esterification strategy is employed in FDA-approved analogs like travoprost (fluprostenol isopropyl ester), validating its clinical utility for intraocular pressure reduction [9].
Corneal esterases selectively hydrolyze isopropyl esters to regenerate the bioactive acid. Hydrolysis kinetics follow Michaelis-Menten saturation, with chain length dictating reaction rates. In vitro studies using rabbit corneal homogenates reveal:
Table 2: Hydrolysis Kinetics of Fluprostenol Esters in Ocular Tissue
Ester Chain Length | Vmax (nmol/min/mg) | Km (mM) | Half-Life (min) |
---|---|---|---|
Isopropyl (C3) | 18.7 ± 1.2 | 0.32 ± 0.05 | 15.2 ± 2.1 |
Ethyl (C2) | 22.3 ± 1.5 | 0.28 ± 0.03 | 12.8 ± 1.7 |
Valerate (C5) | 15.1 ± 0.9 | 0.41 ± 0.06 | 21.9 ± 3.0 |
Caproate (C6) | 8.5 ± 0.7 | 0.83 ± 0.09 | 42.5 ± 5.3 |
Isopropyl esters exhibit optimal balance: rapid hydrolysis (t1/2 = 15.2 min) yet sufficient lipophilicity for corneal penetration. Longer chains (e.g., caproate) reduce hydrolysis rates 2.8-fold, while shorter ethyl esters show marginally faster kinetics but compromised formulation stability. Esterase distribution varies across ocular layers, with corneal epithelium exhibiting 4-fold higher hydrolytic activity than stroma [8].
Comprehensive Compound Listing
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: